![molecular formula C23H22N2O2 B12515274 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol CAS No. 651330-98-2](/img/structure/B12515274.png)
2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound consists of a propane-1,3-diol backbone with two quinolin-2-ylmethyl groups attached to the central carbon atom. This structure imparts specific chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol typically involves the reaction of quinoline derivatives with a suitable diol precursor. One common method includes the use of quinoline-2-carbaldehyde and propane-1,3-diol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of quinoline-2-ylmethyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-ylmethyl alcohol derivatives.
Substitution: Quinoline-2-ylmethyl halides or amines.
Applications De Recherche Scientifique
2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety’s ability to emit fluorescence.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functionalities.
Mécanisme D'action
The mechanism of action of 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol involves its interaction with molecular targets through the quinoline moieties. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
2,2-Bis(hydroxymethyl)propane-1,3-diol: Similar backbone but lacks the quinoline groups.
Quinoline-2-carbaldehyde: Contains the quinoline moiety but lacks the diol structure.
2,2-Bis[(quinolin-2-yl)methyl]butane-1,4-diol: Similar structure with a butane backbone instead of propane.
Uniqueness: 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol is unique due to the presence of both quinoline moieties and the propane-1,3-diol backbone. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The ability to form stable metal complexes and its potential as a fluorescent probe further distinguish it from related compounds.
Propriétés
Numéro CAS |
651330-98-2 |
|---|---|
Formule moléculaire |
C23H22N2O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2,2-bis(quinolin-2-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C23H22N2O2/c26-15-23(16-27,13-19-11-9-17-5-1-3-7-21(17)24-19)14-20-12-10-18-6-2-4-8-22(18)25-20/h1-12,26-27H,13-16H2 |
Clé InChI |
QHXDAGLYIBGDDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CC(CC3=NC4=CC=CC=C4C=C3)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1E)-2-(pyrrolidin-1-yl)ethenyl]pyridine-2-carbonitrile](/img/structure/B12515191.png)
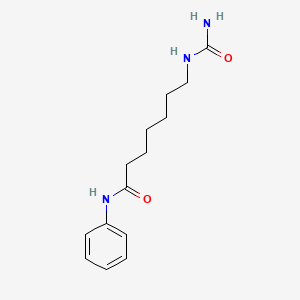
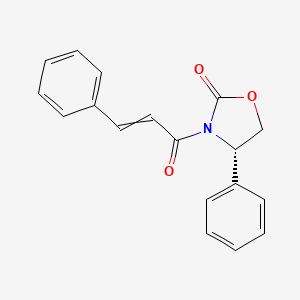
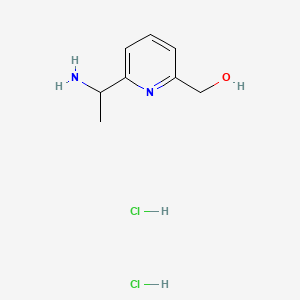
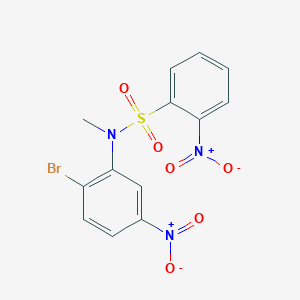
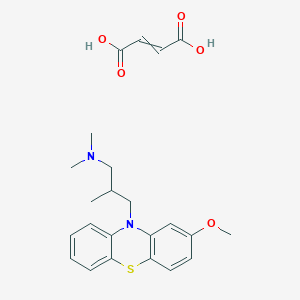
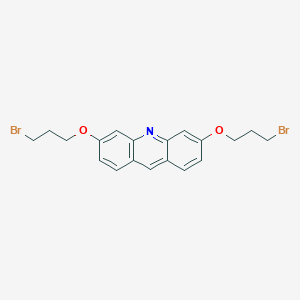
![2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate](/img/structure/B12515241.png)
![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)


